2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one
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Description
2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one derivatives have shown significant promise in the field of cancer research, particularly as antitumor agents. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, while showing inactivity against nonmalignant and other cancer cell lines (Hutchinson et al., 2001). Another study highlighted the development of amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, which showed promising results in preclinical models of breast and ovarian cancer (Bradshaw et al., 2002).
Sensing Applications
Benzothiazole-based compounds have also been utilized in sensing applications. A study demonstrated the use of a benzothiazole-based aggregation-induced emission luminogen as a ratiometric fluorescent chemosensor for pH, showing high sensitivity and suitability for physiological pH sensing in biological samples (Li et al., 2018).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives have been explored as corrosion inhibitors. For example, certain benzothiazole derivatives have been synthesized to study their effect in inhibiting steel corrosion in acidic solutions, demonstrating high inhibition efficiencies and stability (Hu et al., 2016).
Pharmaceutical Development
The development of benzothiazole derivatives as pharmaceuticals has been a significant area of research. Phortress, a clinical candidate derived from antitumor benzothiazole, is an example of the successful transition of these compounds from laboratory research to potential clinical application, highlighting their unique mechanism of action and pharmacokinetics (Bradshaw & Westwell, 2004).
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDMCROFMWMVBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618159 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57001-13-5 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.